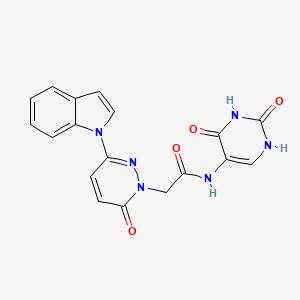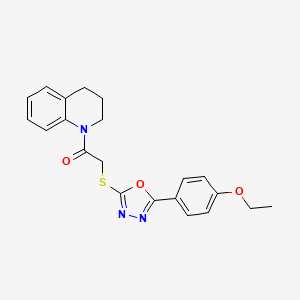
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex chemical compound comprising multiple functional groups including a quinoline, oxadiazole, and ethoxyphenyl moieties. This makes it a unique subject of study in various scientific fields due to its potential pharmacological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone involves multiple steps starting from basic organic building blocks. Typical procedures may include:
Formation of 3,4-dihydroquinolin-1(2H)-yl intermediates: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Synthesis of 1,3,4-oxadiazole derivatives: This generally involves the reaction of hydrazides with carboxylic acids or their derivatives.
Thioether bond formation: The linking of oxadiazole with quinoline through a sulfur bridge can be done using thiolation reactions.
Final step: Coupling of 4-ethoxyphenyl with the intermediate to form the desired product, often requiring catalysts or specific solvents to achieve high yield and purity.
Industrial Production Methods: The large-scale production of this compound would follow similar synthetic routes but optimized for efficiency, cost, and environmental impact. This often involves continuous flow techniques, use of greener solvents, and recycling of catalysts.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidative reactions particularly at the quinoline moiety.
Reduction: Reduction reactions might be used to modify the oxadiazole ring.
Substitution: Substitution reactions can occur at various positions, especially on the ethoxyphenyl ring.
Common Reagents and Conditions: These reactions often involve reagents like hydrogen peroxide for oxidation, hydrazine for reduction, and halogens or nucleophiles for substitution reactions.
Major Products Formed:
Oxidation: Yields oxidized derivatives with potential for different bioactivities.
Reduction: Forms reduced versions that might be useful for further functionalization.
Substitution: Creates a variety of substituted analogs, expanding the compound's utility in different contexts.
科学研究应用
In Chemistry:
Used in studies of synthetic methodologies for heterocyclic compounds.
Investigation of its reaction mechanisms and potential as a building block for more complex molecules.
In Biology and Medicine:
Potential antimicrobial, antiviral, or anticancer properties.
Studied for its activity against specific biological targets like enzymes or receptors.
In Industry:
Possible applications in the development of novel materials or coatings.
Uses in the synthesis of pharmaceuticals and agrochemicals due to its complex structure and functional groups.
作用机制
The exact mechanism by which 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects depends on its specific application. For biological activities, it may involve:
Molecular Targets: Interaction with specific proteins, DNA, or enzymes.
Pathways: Disruption or modification of cellular processes like signal transduction, metabolic pathways, or gene expression.
相似化合物的比较
Quinoline derivatives: Structurally similar but might lack the oxadiazole moiety, affecting their biological activities.
Oxadiazole derivatives:
Uniqueness: The combination of quinoline and oxadiazole linked by a sulfur bridge and the presence of an ethoxyphenyl group makes this compound unique. It provides a versatile scaffold for developing new molecules with potentially superior properties compared to its analogs.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-2-26-17-11-9-16(10-12-17)20-22-23-21(27-20)28-14-19(25)24-13-5-7-15-6-3-4-8-18(15)24/h3-4,6,8-12H,2,5,7,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKIJNVYEHYUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2627622.png)
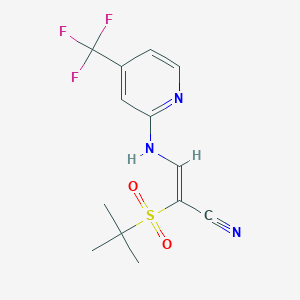
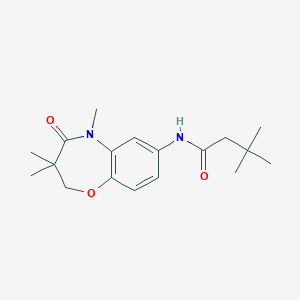
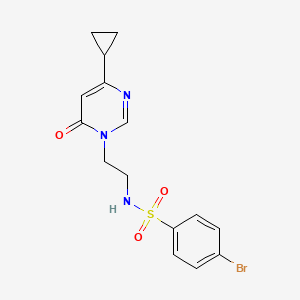
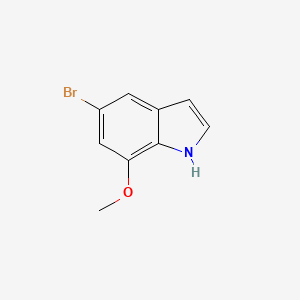
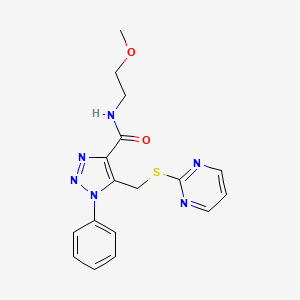
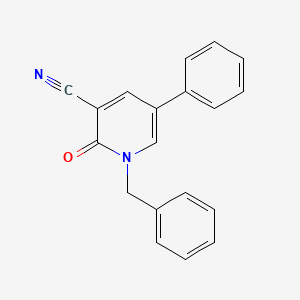
![5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride](/img/structure/B2627633.png)
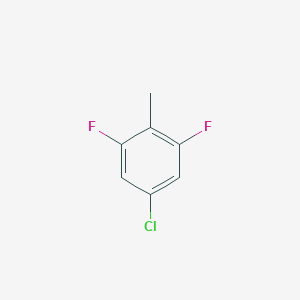
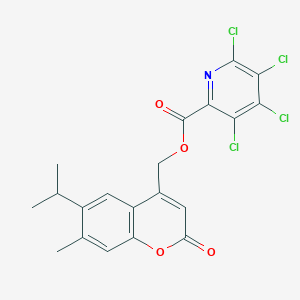
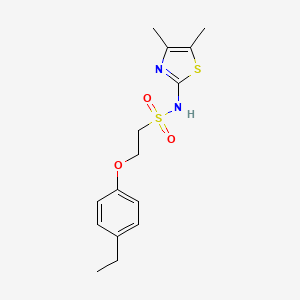
![1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2627641.png)
